molecular formula C9H10F3NO B1265909 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol CAS No. 21172-28-1

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol

Cat. No. B1265909
CAS RN: 21172-28-1
M. Wt: 205.18 g/mol
InChI Key: RRBRWAPWPGAJMA-UHFFFAOYSA-N
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Description

“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” is C9H10F3NO . The InChI key is RRBRWAPWPGAJMA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” has a molecular weight of 205.18 . It is a powder at room temperature . The melting point is between 67-70°C .

Scientific Research Applications

Pharmacology and Drug Development

This compound is part of a class of organic compounds known as trifluoromethylbenzenes, which are often explored for their pharmacological potential . The presence of the trifluoromethyl group can significantly affect the biological activity of pharmaceuticals, making this compound a valuable candidate for drug synthesis and design.

Neurotransmitter Research

The structure of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol suggests potential activity in the central nervous system. It could be used in the study of neurotransmitter pathways and receptors, particularly in understanding the role of phenylethanolamine N-methyltransferase in humans .

Organic Synthesis and Catalysis

As a compound with a trifluoromethyl group, it can be utilized in organic synthesis, contributing to the development of new synthetic routes and catalysis processes. Its unique chemical properties can help in the creation of novel organic compounds with potential applications in various industries .

Agricultural Chemistry

Compounds with trifluoromethyl groups have been used in the development of agrochemicals. This compound could be investigated for its potential use in creating new pesticides or plant growth regulators, contributing to more efficient and sustainable agricultural practices .

Machine Learning Model Development

The data associated with this compound, including its interactions and pharmacodynamics, can be used to build, train, and validate predictive machine-learning models. These models can then be applied to drug discovery and development, enhancing the efficiency of identifying new therapeutic candidates .

Mechanism of Action

The mechanism of action of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” is not available .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRWAPWPGAJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943504
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol

CAS RN

21172-28-1
Record name α-(Aminomethyl)-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21172-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021172281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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